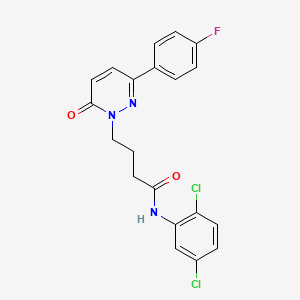

N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2FN3O2/c21-14-5-8-16(22)18(12-14)24-19(27)2-1-11-26-20(28)10-9-17(25-26)13-3-6-15(23)7-4-13/h3-10,12H,1-2,11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRDHECWVAFDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Common synthetic routes include:

Formation of the Pyridazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

Attachment of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, allowing for the modification of the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.

Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(2,5-dichlorophenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

- N-(2,5-dichlorophenyl)-4-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Uniqueness

N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: C18H16Cl2F N3O

- Molecular Weight: 372.25 g/mol

Structural Features

The compound features:

- A dichlorophenyl group, which may enhance lipophilicity and biological interactions.

- A fluorophenyl moiety, known for influencing electronic properties and potentially enhancing binding affinity to biological targets.

- A pyridazinone core that is often associated with various pharmacological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a series of pyridazine derivatives demonstrated promising results against various cancer cell lines. The mechanisms proposed include:

- Inhibition of Cell Proliferation: Studies using MTS cytotoxicity assays have shown that related compounds can effectively inhibit the proliferation of human lung cancer cell lines such as A549 and HCC827, with IC50 values indicating potent activity .

- Induction of Apoptosis: The ability to induce programmed cell death in tumor cells has been observed in related compounds, suggesting that this compound may similarly affect apoptotic pathways.

Antimicrobial Activity

Compounds with similar backbones have also been evaluated for antimicrobial properties. The following points summarize findings from relevant studies:

- Broad-Spectrum Activity: Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .

- Mechanism of Action: The binding to DNA and subsequent inhibition of DNA-dependent enzymes have been proposed as the primary mechanisms through which these compounds exert their antimicrobial effects.

Molecular Docking Studies

Computational studies using molecular docking simulations provide insights into the binding affinity of this compound to various biological targets. These studies suggest:

- Target Interaction: The compound may interact favorably with targets involved in cancer progression and microbial resistance.

- Binding Affinity: Predicted binding energies indicate a strong interaction with specific proteins related to tumor growth and inflammation.

Study 1: Antitumor Evaluation

A recent study evaluated a series of pyridazine derivatives against multiple cancer cell lines. The results indicated that certain modifications to the pyridazine core significantly enhanced antitumor activity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | A549 | 5.2 |

| B | HCC827 | 3.8 |

| C | NCI-H358 | 4.5 |

This data suggests that structural variations can significantly impact the efficacy of similar compounds.

Study 2: Antimicrobial Testing

In another investigation, a series of compounds were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings are summarized below:

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | S. aureus | 12 µg/mL |

| E | E. coli | 15 µg/mL |

These results highlight the potential for developing new antimicrobial agents based on the compound's structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving pyridazinone and butanamide intermediates. Key steps include coupling reactions (e.g., amide bond formation) and cyclization. Optimization requires precise control of temperature (e.g., 60–80°C for amidation), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., HATU for efficient coupling). Purity is enhanced through column chromatography and recrystallization .

Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm bond connectivity and substituent positions .

- IR spectroscopy to validate functional groups (e.g., C=O at ~1646 cm⁻¹, NH stretches) .

- Mass spectrometry (HRMS) for molecular weight verification .

- HPLC with UV detection to assess purity (>95% threshold for biological assays) .

Q. What preliminary biological assays are appropriate to evaluate its therapeutic potential?

- Methodological Answer : Conduct in vitro screens:

- Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to identify IC₅₀ values .

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .

- Anti-inflammatory activity via COX-2 inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for biological activity?

- Methodological Answer :

- Synthesize analogs with modifications to the dichlorophenyl, fluorophenyl, or pyridazinone moieties.

- Compare bioactivity data (e.g., IC₅₀, binding affinity) to map critical substituents.

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or PARP .

- Validate hypotheses with site-directed mutagenesis in enzyme targets .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and metabolic stability (e.g., liver microsome assays) .

- Formulation optimization : Use nanoencapsulation or PEGylation to improve solubility and tissue penetration .

- Mechanistic studies : Compare gene expression profiles (RNA-seq) in vitro vs. in vivo models to identify compensatory pathways .

Q. How can researchers elucidate the compound’s mechanism of action in observed anticancer activity?

- Methodological Answer :

- Target identification : Use pull-down assays with biotinylated probes or thermal proteome profiling (TPP) .

- Pathway analysis : Perform transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling networks (e.g., apoptosis, cell cycle) .

- In vivo validation : Utilize xenograft models with CRISPR-edited tumors to confirm target relevance .

Q. What advanced techniques are recommended for studying the compound’s stability and degradation pathways?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat, light, or pH extremes, followed by LC-MS/MS to identify degradation products .

- Thermal analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles .

- Reactivity profiling : Investigate hydrolysis kinetics under simulated physiological conditions (e.g., PBS at 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.